N-Hexadecyl-L-alanine
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Overview
Description
N-Hexadecyl-L-alanine is a compound that belongs to the class of alanine-based surfactants. It is characterized by the presence of a long hexadecyl chain attached to the nitrogen atom of the alanine molecule. This compound is known for its surface-active properties, making it useful in various applications, including detergents, emulsifiers, and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexadecyl-L-alanine can be synthesized through a series of chemical reactions involving the coupling of hexadecylamine with L-alanine. The typical synthetic route involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using a suitable protecting group, such as a carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected L-alanine is then reacted with hexadecylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Hexadecyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hexadecyl chain can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadecyl oxides, while substitution can produce various alkyl derivatives .
Scientific Research Applications
N-Hexadecyl-L-alanine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other surface-active agents
Mechanism of Action
The mechanism of action of N-Hexadecyl-L-alanine involves its interaction with cell membranes and proteins. The long hydrophobic hexadecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular functions. This property makes it useful in studying membrane dynamics and as a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- N-Octyl-L-alanine
- N-Dodecyl-L-alanine
- N-Octadecyl-L-alanine
Comparison
N-Hexadecyl-L-alanine is unique due to its longer hexadecyl chain, which imparts distinct surface-active properties compared to its shorter-chain analogs. This makes it more effective in applications requiring strong hydrophobic interactions, such as in detergents and emulsifiers .
Properties
CAS No. |
671247-18-0 |
---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(2S)-2-(hexadecylamino)propanoic acid |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19(21)22/h18,20H,3-17H2,1-2H3,(H,21,22)/t18-/m0/s1 |
InChI Key |
NDHKAEBPGBKCIO-SFHVURJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(C)C(=O)O |
Origin of Product |
United States |
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